1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one
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Overview
Description
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one typically involves the reaction of 5-chloro-2-fluoro-4-hydroxybenzaldehyde with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)butan-1-one: This compound shares a similar structure but lacks the chlorine and fluorine substituents.
4-chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one: Another closely related compound with similar reactivity and applications.
Uniqueness: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one stands out due to its unique combination of chlorine and fluorine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-(5-chloro-2-fluoro-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-3-9(13)6-4-7(11)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3 |
InChI Key |
DHAFTYVHUWMXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1F)O)Cl |
Origin of Product |
United States |
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